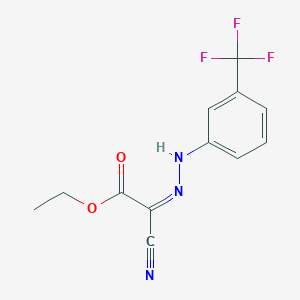
Ethyl (E)-2-cyano-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (E)-2-cyano-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)acetate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features a trifluoromethyl group, which is known for its electron-withdrawing properties, making it a valuable building block in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-2-cyano-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)acetate typically involves the reaction of ethyl cyanoacetate with 3-(trifluoromethyl)phenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then converted to the final product by the elimination of water.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Ethyl (E)-2-cyano-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
科学的研究の応用
Ethyl (E)-2-cyano-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of Ethyl (E)-2-cyano-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
Ethyl acetate: A simple ester used as a solvent in various applications.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Ethyl benzoate: An ester used in the synthesis of other organic compounds.
Uniqueness
Ethyl (E)-2-cyano-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties. This makes it particularly valuable in medicinal chemistry for the design of drugs with enhanced potency and selectivity.
特性
分子式 |
C12H10F3N3O2 |
|---|---|
分子量 |
285.22 g/mol |
IUPAC名 |
ethyl (2Z)-2-cyano-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate |
InChI |
InChI=1S/C12H10F3N3O2/c1-2-20-11(19)10(7-16)18-17-9-5-3-4-8(6-9)12(13,14)15/h3-6,17H,2H2,1H3/b18-10- |
InChIキー |
CQFRCJNDHXSWQK-ZDLGFXPLSA-N |
異性体SMILES |
CCOC(=O)/C(=N\NC1=CC=CC(=C1)C(F)(F)F)/C#N |
正規SMILES |
CCOC(=O)C(=NNC1=CC=CC(=C1)C(F)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B14029162.png)
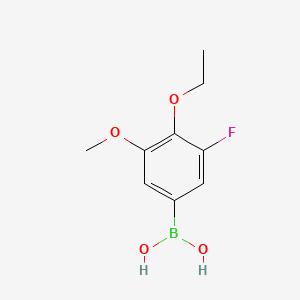
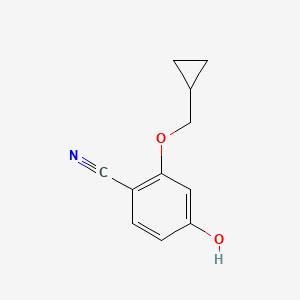
![Spiro[2.4]hepta-4,6-dien-1-ylmethanol](/img/structure/B14029168.png)
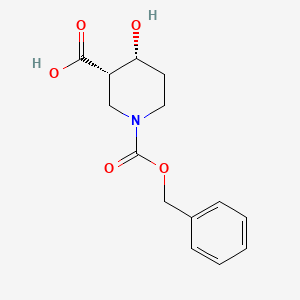

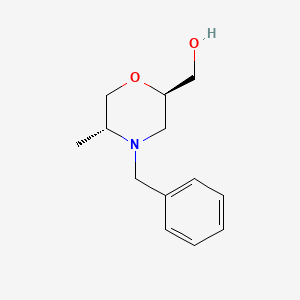
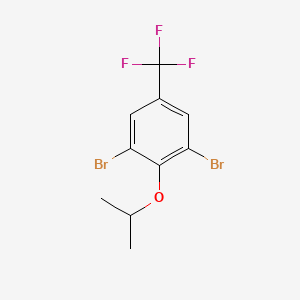
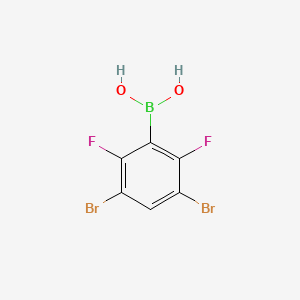

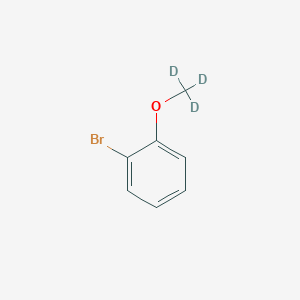
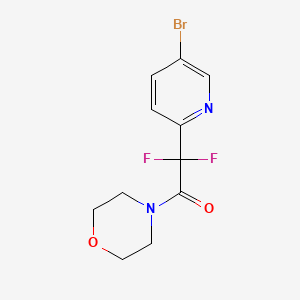

![2-bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B14029231.png)
